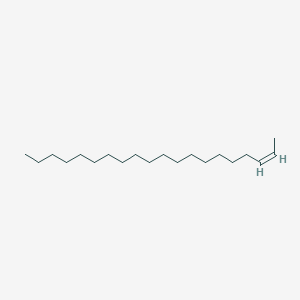

cis-2-Eicosene

Description

Contextualization within Long-Chain Unsaturated Hydrocarbon Chemistry

Cis-2-Eicosene belongs to the homologous series of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. wikipedia.orgpassmyexams.co.uk A key characteristic of any homologous series is the gradual variation in physical properties as the length of the carbon chain increases. passmyexams.co.uk

Long-chain hydrocarbons, those with a high number of carbon atoms, exhibit strong intermolecular forces (London dispersion forces), which significantly influence their physical state, boiling points, and melting points. scribd.comlibretexts.org As the carbon chain lengthens, these forces become stronger, requiring more energy to overcome. libretexts.org Consequently, while short-chain alkenes like ethene (two carbons) and propene (three carbons) are gases at room temperature, those with approximately five to sixteen carbons are liquids. wikipedia.orglibretexts.org Alkenes with more than 15 carbon atoms, such as eicosene (20 carbons), are typically waxy solids under standard conditions. wikipedia.orgontosight.ai

The physical properties of these long-chain molecules follow predictable trends. As molecular weight increases, boiling points and melting points rise, and the compounds become less volatile. vaia.com Like other hydrocarbons, this compound is a nonpolar molecule and is therefore expected to be insoluble in polar solvents like water but soluble in nonpolar organic solvents. scribd.compressbooks.pub

| Alkene Name | Molecular Formula | Number of Carbons | Physical State at Room Temperature |

|---|---|---|---|

| Ethene | C2H4 | 2 | Gas |

| Propene | C3H6 | 3 | Gas |

| Butene | C4H8 | 4 | Gas |

| Pentene | C5H10 | 5 | Liquid |

| Hexene | C6H12 | 6 | Liquid |

| Octadecene | C18H36 | 18 | Solid |

| Eicosene | C20H40 | 20 | Solid (Predicted) |

Structure

2D Structure

Properties

CAS No. |

121909-29-3 |

|---|---|

Molecular Formula |

C20H40 |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

(Z)-icos-2-ene |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3,5H,4,6-20H2,1-2H3/b5-3- |

InChI Key |

VHMBMZSDFOQAHR-HYXAFXHYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Cis 2 Eicosene

Stereospecificity in Addition Reactions to the cis Double Bond

The planar nature of the carbon-carbon double bond in cis-2-eicosene allows for the addition of reagents from two faces. The stereochemical outcome of these additions, whether syn (addition to the same face) or anti (addition to opposite faces), is highly dependent on the reaction mechanism. masterorganicchemistry.commsu.edu

Catalytic Hydrogenation: The catalytic hydrogenation of alkenes is a reduction reaction that converts the carbon-carbon double bond into a single bond by adding hydrogen across it. masterorganicchemistry.comchemistrytalk.orgopenstax.org This process typically requires a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.orgpressbooks.pub The reaction is stereospecific, with both hydrogen atoms adding to the same side of the double bond, a process known as syn-addition. chemistrytalk.orgopenstax.orgjove.com For this compound, this results in the formation of eicosane. The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. chemistrytalk.orgopenstax.org The hydrogen atoms are then transferred sequentially to the same face of the alkene. jove.com

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes is a stereospecific reaction that proceeds via anti-addition. libretexts.orgmasterorganicchemistry.comalrasheedcol.edu.iq When this compound reacts with a halogen, the two halogen atoms add to opposite faces of the double bond. libretexts.orgalrasheedcol.edu.iq This occurs through a mechanism involving a cyclic halonium ion intermediate. libretexts.orgopenstax.org The halide ion then attacks one of the carbons of the cyclic ion from the back side, leading to the anti-addition product. libretexts.orgmasterorganicchemistry.com For this compound, this would result in a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dihaloeicosane.

| Reaction | Reagents | Stereochemistry | Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C | syn-addition | Eicosane |

| Halogenation (Bromination) | Br₂ | anti-addition | Racemic (2R,3S)- and (2S,3R)-2,3-dibromoeicosane |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | syn-addition (anti-Markovnikov) | Racemic (2R,3R)- and (2S,3S)-eicosan-3-ol |

Electrocyclic and Pericyclic Reactions Involving cis-Alkenes

cis-Alkenes can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. patnawomenscollege.in These reactions are characterized by their high stereospecificity. patnawomenscollege.in

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a ring from a conjugated polyene or the reverse ring-opening process. edu.krdlibretexts.org While this compound itself is not a conjugated system, the principles of electrocyclic reactions are fundamental to understanding the behavior of related polyenes. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). edu.krdmasterorganicchemistry.com For instance, the thermal ring-closure of a (2Z,4Z)-diene system would proceed in a conrotatory fashion. masterorganicchemistry.com

Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. msu.edu A well-known example is the Diels-Alder reaction, a [4π+2π] cycloaddition. msu.edu The stereochemistry of the dienophile (the 2π component) is retained in the product. libretexts.org If this compound were to act as a dienophile in a reaction with a diene like 1,3-butadiene, the cis relationship of the alkyl groups would be preserved in the resulting cyclohexene (B86901) ring. libretexts.org

Ene Reactions: An ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). msu.edufiveable.me This process results in the formation of a new sigma bond with the migration of the double bond and transfer of the allylic hydrogen. fiveable.me

Oxidative and Reductive Transformations with Stereochemical Control

The double bond in this compound is susceptible to both oxidative and reductive transformations, which can often be performed with a high degree of stereochemical control.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane). libretexts.org This reaction is a stereospecific syn-addition, meaning the oxygen atom is delivered to the same face of the double bond. libretexts.orgquora.com Therefore, this compound will yield cis-2,3-epoxyeicosane. libretexts.org Computational studies on smaller alkenes like cis-2-hexene (B1348261) have shown that the cis-alkene is forced into a twisted conformation within the catalyst's active site, which can lead to enhanced stability and lower activation barriers compared to the trans-isomer. rsc.org

Dihydroxylation:

Syn-Dihydroxylation: Treatment of an alkene with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in syn-dihydroxylation, adding two hydroxyl groups to the same face of the double bond. libretexts.org For this compound, this would produce the meso compound, (2R,3S)-eicosane-2,3-diol.

Anti-Dihydroxylation: This can be achieved in a two-step process starting with epoxidation. The acid-catalyzed ring-opening of the cis-2,3-epoxyeicosane intermediate with water proceeds with anti-stereochemistry, yielding a racemic mixture of (2R,3R)- and (2S,3S)-eicosane-2,3-diol. libretexts.org

Reductive Transformations: Besides catalytic hydrogenation, alkynes can be selectively reduced to cis-alkenes. uni-hamburg.deorganic-chemistry.org For instance, the reduction of an alkyne using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) or through transfer semihydrogenation with reagents like DMF/KOH can yield cis-alkenes with high stereoselectivity. jove.comorganic-chemistry.org Reductive coupling of carbonyl compounds can also produce alkenes, though this method may lack selectivity and produce mixtures of E and Z isomers. scielo.org.bo

| Transformation | Reagents | Stereochemistry | Product(s) |

| Epoxidation | m-CPBA | syn-addition | cis-2,3-Epoxyeicosane |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃, H₂O | syn-addition | (2R,3S)-Eicosane-2,3-diol (meso) |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | anti-addition | Racemic (2R,3R)- and (2S,3S)-eicosane-2,3-diol |

Derivatization Reactions for Functionalization at the cis-2 Position

Derivatization reactions are used to convert a compound into a product of similar structure, called a derivative, to enable analysis or further transformation. researchgate.net For this compound, these reactions primarily target the double bond to introduce new functional groups.

Alkylation and Acylation: These are general strategies to modify molecules. researchgate.net While not directly applicable to the double bond of this compound in their simplest forms, the principles can be applied to functionalized derivatives. For example, alcohols produced from the hydration of this compound can be alkylated or acylated.

Silylation: This process introduces a trimethylsilyl (B98337) (TMS) group and is commonly used to increase the volatility of polar compounds for gas chromatography. sigmaaldrich.com Functional groups like hydroxyls, which can be introduced at the C2/C3 position of this compound via reactions like hydroboration-oxidation or dihydroxylation, are readily silylated. chromforum.org

Palladium-Catalyzed Functionalization: Palladium(II) catalysts can be used for the functionalization of alkenes through nucleopalladation. nih.gov This can proceed through either cis- or trans-pathways depending on the conditions and ligands used. nih.gov Such reactions can introduce a variety of functional groups, although controlling regioselectivity and enantioselectivity with unactivated terminal alkenes can be challenging. nih.gov

Derivatization for Analysis: The double bond in unsaturated fatty acids, like oleic acid (a cis-alkene), can be targeted for derivatization to facilitate analysis. aocs.org For example, the double bond can be cleaved oxidatively (ozonolysis) to produce aldehydes or carboxylic acids, which can then be further derivatized for analysis by techniques like gas chromatography-mass spectrometry.

Advanced Analytical Characterization of Cis 2 Eicosene and Its Isomers

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopy provides non-destructive methods to investigate molecular structure. For cis-2-Eicosene, these techniques are indispensable for confirming the presence and, most importantly, the cis geometry of the C-2 double bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton NMR (¹H NMR) offers distinct and reliable parameters for differentiating between cis and trans isomers. While the vinylic protons (H-2 and H-3) provide clear evidence through their coupling constants (J), the chemical shifts of the allylic protons (the -CH₂- group at C-4) are also highly diagnostic.

In this compound, the long C17H35 alkyl chain at C-3 is on the same side of the double bond as the methyl group at C-1. This arrangement can cause steric compression and anisotropic effects that influence the electronic environment of the allylic protons at C-4, typically resulting in a slight downfield shift (deshielding) compared to the trans isomer.

Conversely, in trans-2-Eicosene, the alkyl chains are on opposite sides, leading to a less sterically hindered environment for the allylic protons at C-4, which consequently resonate at a slightly upfield position.

The most definitive ¹H NMR parameter for stereochemical assignment is the vicinal coupling constant between the vinylic protons (³JH2-H3). For cis isomers, this value is typically in the range of 6–12 Hz, while for trans isomers, it is significantly larger, falling between 12–18 Hz.

Table 4.1: Comparative ¹H NMR Data for 2-Eicosene Isomers

| Parameter | This compound (Expected Value) | trans-2-Eicosene (Expected Value) | Diagnostic Significance |

| Vinylic Protons (δ, ppm) | ~5.3-5.5 | ~5.3-5.5 | Chemical shifts are similar, but multiplet patterns differ. |

| Allylic Protons (C-4) (δ, ppm) | ~2.05 | ~1.98 | The cis isomer's allylic protons are typically deshielded (downfield). |

| Vinylic Coupling (³JH2-H3, Hz) | ~10.5 | ~15.0 | The larger coupling constant is a definitive indicator of the trans configuration. |

Two-dimensional (2D) NMR experiments provide information about correlations between nuclei through bonds or through space. For stereochemical assignment, through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These techniques detect protons that are physically close to each other (typically <5 Å), regardless of their bonding connectivity.

For this compound, the vinylic protons H-2 and H-3 are on the same side of the double bond and therefore in close spatial proximity. A NOESY or ROESY experiment will show a distinct cross-peak between the signals for H-2 and H-3. Furthermore, a correlation will be observed between the vinylic proton H-3 and the allylic protons at C-4.

For the trans isomer, H-2 and H-3 are on opposite sides of the double bond, placing them too far apart to generate a significant NOE cross-peak. The absence of this key correlation is strong evidence for a trans configuration. ROESY is often preferred for molecules of this size, as the NOE can become weak or zero for molecules with intermediate tumbling rates, a range where eicosene may fall.

Table 4.2: Expected NOESY/ROESY Correlations for Stereochemical Assignment of 2-Eicosene

| Proton Pair | Expected Correlation in this compound | Expected Correlation in trans-2-Eicosene | Rationale |

| H-2 ↔ H-3 | Strong | Absent or very weak | Protons are spatially proximate in the cis isomer only. |

| H-3 ↔ H-4 | Strong | Strong | Protons are spatially proximate in both isomers due to bonding. |

| H-2 ↔ H-4 | Absent | Weak | Protons are distant in the cis isomer but can be closer in the trans isomer. |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of molecules. The geometry of a double bond significantly affects these modes, providing a reliable method for distinguishing cis and trans isomers.

In IR spectroscopy, the most diagnostic feature is the out-of-plane C-H bending vibration. cis-Disubstituted double bonds exhibit a strong, characteristic absorption band in the region of 675–730 cm⁻¹. In contrast, trans-disubstituted double bonds show a strong band at a much higher frequency, typically 960–970 cm⁻¹. The C=C stretching vibration for a cis isomer is often weak or absent in the IR spectrum due to the small change in dipole moment during the vibration.

Raman spectroscopy is complementary to IR. The C=C stretching vibration, which is often weak in the IR spectrum of alkenes, is typically strong in the Raman spectrum because it involves a significant change in polarizability. The C=C stretch for this compound is expected around 1658 cm⁻¹, whereas for trans-2-Eicosene, it appears at a slightly higher frequency, around 1670 cm⁻¹.

Table 4.3: Characteristic Vibrational Frequencies for 2-Eicosene Isomers

| Vibrational Mode | Technique | This compound (Expected Wavenumber, cm⁻¹) | trans-2-Eicosene (Expected Wavenumber, cm⁻¹) |

| C=C Stretch | Raman | ~1658 (Strong) | ~1670 (Strong) |

| C=C Stretch | IR | ~1658 (Weak or absent) | ~1670 (Very weak) |

| C-H Bend (out-of-plane) | IR | ~700 (Strong) | ~965 (Strong) |

Mass spectrometry is a primary tool for determining the molecular weight and elemental formula of a compound. For this compound (C₂₀H₄₀), high-resolution mass spectrometry (HRMS) can confirm its molecular weight with high precision (calculated monoisotopic mass: 280.3130 u).

However, standard electron ionization mass spectrometry (EI-MS) is generally incapable of distinguishing between cis and trans stereoisomers, as they have identical masses and often produce nearly indistinguishable fragmentation patterns.

The utility of MS in this context is realized when coupled with other techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates the isomers chromatographically (see Section 4.2) before they enter the mass spectrometer. The mass spectrum confirms the identity of the eluting peak as an eicosene isomer (m/z 280), while the retention time identifies it as cis or trans.

Advanced MS/MS Techniques: Specialized methods can help locate the double bond and, in some cases, infer stereochemistry. For example, techniques like ozone-induced dissociation (OzID) or reaction with other agents in the gas phase can cleave the molecule at the double bond, and analysis of the resulting fragment ions can confirm the double bond's position at C-2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Isomer Separation and Quantification

Chromatography is the cornerstone for the physical separation of this compound from its trans isomer and other positional isomers. The choice of chromatographic system, particularly the stationary phase, is crucial for achieving effective resolution.

Gas Chromatography (GC): As a semi-volatile compound, 2-eicosene is ideally suited for GC analysis. The separation of cis and trans isomers is highly dependent on the polarity of the stationary phase.

Nonpolar Columns (e.g., DB-1, OV-101): On these columns, separation is primarily based on boiling point. The more linear trans isomer can pack more efficiently, leading to stronger intermolecular forces and a slightly higher boiling point. Consequently, trans-2-Eicosene typically has a longer retention time than this compound on nonpolar phases.

Polar Columns (e.g., SP-2340, DB-23): On polar cyanopropylsiloxane or polyethylene (B3416737) glycol phases, separation is governed by polarity. The cis isomer has a small net dipole moment, making it slightly more polar than the largely nonpolar trans isomer. This leads to stronger interactions with the polar stationary phase, resulting in a longer retention time. This reversal of elution order compared to nonpolar columns is a key analytical feature.

Silver Ion Chromatography (Ag⁺-Chromatography): This technique, performed using either thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is exceptionally effective for separating alkenes based on the degree of unsaturation and double bond geometry. The stationary phase is impregnated with silver ions (Ag⁺), which form reversible π-complexes with the electron-rich double bonds. The stability of these complexes is sterically dependent. The double bond of a cis isomer is more sterically accessible and forms a stronger complex with Ag⁺ than the more hindered double bond of a trans isomer. As a result, this compound is retained more strongly on the column and elutes aftertrans-2-Eicosene.

Table 4.4: Representative GC Retention Behavior of 2-Eicosene Isomers

| Chromatographic Method | Stationary Phase | Elution Order | Rationale for Separation |

| Gas Chromatography | Nonpolar (e.g., DB-1) | 1. This compound 2. trans-2-Eicosene | Separation by boiling point; trans isomer has a slightly higher boiling point. |

| Gas Chromatography | Polar (e.g., SP-2340) | 1. trans-2-Eicosene 2. This compound | Separation by polarity; cis isomer is more polar and interacts more strongly. |

| Silver Ion HPLC | Ag⁺-impregnated silica | 1. trans-2-Eicosene 2. This compound | Stronger π-complexation between Ag⁺ and the more accessible cis double bond. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile hydrocarbons, including long-chain alkenes like eicosene. nih.govtechnologynetworks.com The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column. technologynetworks.com The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. technologynetworks.comlibretexts.org

For long-chain alkenes, the mass spectrum typically shows a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern. libretexts.orgasm.org The fragmentation of alkene isomers can be very similar, making their distinction challenging based on mass spectra alone. wvu.eduresearchgate.net However, subtle differences in the relative abundances of certain fragment ions can be used to differentiate between positional and geometric isomers. wvu.edu For example, the position of a methoxy (B1213986) group on an aromatic ring, which is a different type of isomerism, can be distinguished by the ratios of specific fragment ions. wvu.edu

To unequivocally determine the position of the double bond in mono-unsaturated alkenes, derivatization techniques are often employed prior to GC-MS analysis. researchgate.netresearchgate.net A well-established method involves the reaction of the alkene with dimethyl disulfide (DMDS). researchgate.netresearchgate.net The resulting DMDS adduct, when subjected to electron ionization in the mass spectrometer, cleaves at the carbon-carbon bond that originally held the double bond, producing characteristic fragment ions that reveal its location. researchgate.netresearchgate.net

The choice of GC column and temperature program is crucial for the successful separation of alkene isomers. Capillary columns with non-polar or medium-polarity stationary phases, such as those with a polysiloxane-based coating, are commonly used. frontiersin.orgjddtonline.info

Table 1: GC-MS Operating Parameters for Long-Chain Hydrocarbon Analysis

| Parameter | Typical Value/Condition | Source |

| Column Type | HP-5 fused quartz capillary column | frontiersin.org |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | frontiersin.org |

| Carrier Gas | Helium | frontiersin.orgjddtonline.info |

| Initial Oven Temperature | 80°C | frontiersin.org |

| Temperature Ramp | 4°C/min to 300°C, hold for 30 min | frontiersin.org |

| Ionization Voltage | 70 eV | frontiersin.orgjddtonline.info |

| Ion Source Temperature | 250°C | frontiersin.org |

Chiral Gas Chromatography for Enantiomeric Distribution Studies

Chirality, or the property of a molecule being non-superimposable on its mirror image, is a key feature of many biologically active compounds. aocs.org Alkenes can exhibit chirality if they possess a stereogenic center. libretexts.org The two non-superimposable mirror images are called enantiomers. aocs.orggcms.cz While enantiomers have identical physical properties such as boiling point and density, they can have different biological activities. aocs.orggcms.cz Therefore, the ability to separate and quantify individual enantiomers is of great importance.

Chiral gas chromatography is the primary technique for the separation of volatile enantiomers. gcms.czresearchgate.net This is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.czsigmaaldrich.com These CSPs are typically based on derivatized cyclodextrins, which are chiral, cyclic macromolecules. gcms.czsigmaaldrich.com The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, with one enantiomer interacting more strongly and thus being retained longer on the column. aocs.org

The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions of the GC are critical for achieving enantiomeric separation. sigmaaldrich.comscience.gov For the separation of saturated and unsaturated hydrocarbons, permethylated β-cyclodextrin phases are often recommended. sigmaaldrich.com In some cases, derivatization of the chiral analyte can enhance separation. science.gov

Table 2: Chiral Stationary Phases for GC Separation of Enantiomers

| Chiral Stationary Phase | Common Applications | Source |

| Permethylated β-cyclodextrin | Ketones, esters, alkanes, alkenes, alcohols, acids, ethers | sigmaaldrich.com |

| Trifluoroacetyl γ-cyclodextrin | Pharmaceutical intermediates, drug studies | sigmaaldrich.com |

| Hydroxypropyl β-cyclodextrin | Alcohols, diols, tertiary amines | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for Related Fatty Acids

While GC-MS is ideal for volatile hydrocarbons, high-performance liquid chromatography (HPLC) is a powerful technique for the analysis of less volatile and more polar compounds, such as the fatty acids that can be biosynthetically related to this compound. hplc.euscielo.br HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. google.com

For the analysis of fatty acids, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. scielo.brnih.gov In this mode, retention time generally increases with increasing chain length and decreases with an increasing number of double bonds. scielo.br The separation of cis and trans isomers of unsaturated fatty acids can be challenging on standard C18 columns but can be achieved using specialized columns or by modifying the mobile phase. hplc.eugoogle.com

Silver-ion HPLC (Ag-HPLC) is a particularly effective technique for separating fatty acid isomers based on the number, configuration, and position of their double bonds. nih.govresearchgate.net In Ag-HPLC, the stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acids. The strength of these interactions depends on the stereochemistry and location of the double bonds, allowing for the separation of isomers that are difficult to resolve by other methods. nih.govaocs.org

Often, fatty acids are derivatized before HPLC analysis to improve their detection. gerli.comnih.gov For example, derivatization with a UV-absorbing or fluorescent tag can significantly enhance the sensitivity of the method. gerli.com

Table 3: HPLC Methods for Fatty Acid Analysis

| HPLC Method | Stationary Phase | Mobile Phase Example | Application | Source |

| Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water or Methanol/Water | General fatty acid profiling | scielo.br |

| Silver-Ion HPLC | Silver nitrate-impregnated silica | Hexane/Acetonitrile | Separation of geometric and positional isomers | nih.gov |

| Reversed-Phase HPLC | Cholester | 0.05% TFA in 90% Methanol | Separation of cis/trans isomers | hplc.eu |

Biochemical and Biological Research Perspectives on Cis 2 Eicosene

Enzymatic Transformations Involving cis-2-Unsaturated Fatty Acids

The metabolism of unsaturated fatty acids is a complex process involving a host of specific enzymes that handle the unique chemical structures of these molecules. The presence of a cis-double bond at the second carbon position, as in cis-2-eicosene, necessitates particular enzymatic activities for its biochemical processing.

Role of cis-2-Enoyl-CoA Reductase in Metabolic Pathways

One of the key enzymes in fatty acid metabolism is cis-2-enoyl-CoA reductase. rsc.orgsdu.edu.cn This enzyme plays a crucial role in the elongation and desaturation of fatty acids. rsc.org It is classified as an oxidoreductase and specifically acts on the CH-CH group of the donor with NAD+ or NADP+ as an acceptor. sdu.edu.cn

Acyl-CoA + NADP+ ⇌ cis-2,3-dehydroacyl-CoA + NADPH + H+ sdu.edu.cn

This enzymatic step is essential for the synthesis of various fatty acid species within the cell. rsc.org While the direct interaction of this compound with this enzyme is not explicitly detailed in the literature, it is plausible that a CoA-activated form of cis-2-eicosenoic acid could be a substrate for or be influenced by the activity of cis-2-enoyl-CoA reductase or similar enzymes involved in fatty acid metabolism.

Other Enzyme-Mediated Stereoselective Processes

Beyond the action of reductases, other enzymes are critical in the metabolism of unsaturated fatty acids, particularly those with cis-double bonds. These enzymes often exhibit high regio- and stereoselectivity. mdpi.com

Hydratases are enzymes that catalyze the addition of water to a carbon-carbon double bond. nih.gov Fatty acid hydratases (FAHs) can act on unsaturated fatty acids to produce hydroxy fatty acids. nih.gov These enzymes often have specific requirements, such as a cis-conformation of the double bond and a minimum chain length. nih.gov For example, oleate (B1233923) hydratase specifically adds water to the Δ9 double bond of certain unsaturated fatty acids. rsc.org While direct hydration of this compound by known FAHs is not documented, the principles of enzymatic hydration of alkenes suggest that similar biocatalytic transformations could be possible with the appropriate enzyme. researchgate.net

Isomerases are another class of enzymes vital for processing unsaturated fatty acids. Enoyl-CoA isomerase, for instance, catalyzes the conversion of cis- or trans-double bonds at the third carbon to a trans-double bond at the second carbon. utah.edu This repositioning of the double bond is a critical step in the β-oxidation of many unsaturated fatty acids. utah.edu Furthermore, some bacteria possess cis-trans isomerases that can directly convert a cis-double bond in a fatty acid to a trans-configuration, a process that can be crucial for adapting to environmental stress by altering membrane fluidity. nih.gov The isomerization of a cis-2-double bond, as would be found in this compound, could therefore be a key step in its metabolic breakdown or functional modification.

Function as Microbial Signaling Molecules (drawing from cis-2-decenoic acid as an example)

While this compound itself has not been identified as a signaling molecule, its structural relative, cis-2-decenoic acid, is a well-characterized microbial signaling molecule. pnas.org By examining the functions of cis-2-decenoic acid, we can hypothesize potential roles for other cis-2-unsaturated fatty acids like this compound in microbial communication.

Investigation of Biofilm Dispersion Mechanisms

Cis-2-decenoic acid, produced by Pseudomonas aeruginosa, is a potent inducer of biofilm dispersion. pnas.org Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents. utah.edu The dispersion process involves the release of individual cells from the biofilm, allowing them to colonize new surfaces. utah.edu

Cis-2-decenoic acid can induce dispersion in a wide range of bacteria, including both Gram-positive and Gram-negative species, as well as the yeast Candida albicans. researchgate.netmedicine.dp.ua This suggests that it acts as a universal signal for this process. The mechanism of action is thought to involve the modulation of intracellular signaling pathways, leading to the degradation of the biofilm matrix. nih.gov Given the structural similarity, it is conceivable that this compound or its derivatives could play a similar role in mediating biofilm dynamics in certain microbial communities.

Intercellular and Interspecies Communication Studies

The activity of cis-2-decenoic acid across different species highlights its role in interspecies communication. researchgate.net Such signaling is common in complex microbial environments where different species coexist and interact. rsc.org These diffusible signal molecules allow bacteria to coordinate their behavior, such as virulence and biofilm formation, on a population-wide level. acs.org

The family of diffusible signal factors (DSFs), which includes cis-2-unsaturated fatty acids, is known to be involved in both intraspecies and interspecies signaling. utah.edu For example, Burkholderia cenocepacia produces cis-2-dodecenoic acid (BDSF), which regulates its own biofilm formation and can also influence the behavior of P. aeruginosa. rsc.org This cross-communication underscores the potential for a variety of cis-2-unsaturated fatty acids to function as a chemical language in the microbial world. Therefore, this compound could potentially act as a specific signal within a particular microbial niche, influencing the behavior of its producers and neighboring species.

Computational and Theoretical Investigations of Cis 2 Eicosene

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed for the structural elucidation of organic compounds by calculating the optimized molecular geometry corresponding to the lowest energy state. ufms.brscirp.org

For cis-2-Eicosene, DFT calculations can predict key structural parameters with high accuracy. The process involves optimizing the molecule's geometry to find the minimum on the potential energy surface. researchgate.net This yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.net Functionals such as B3LYP, combined with basis sets like 6-311G**, are commonly used for such calculations on organic molecules, providing a balance between accuracy and computational cost. sioc-journal.cn

Research findings from DFT studies on similar alkenes show that the method accurately reproduces the geometry around the carbon-carbon double bond. The cis configuration is confirmed by the calculated dihedral angle around the C=C bond. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, can also be determined, offering insights into the molecule's kinetic stability and chemical reactivity. scirp.org

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents typical values expected from a DFT (B3LYP/6-31G) calculation based on standard values for similar alkenes.*

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2=C3 | ~1.34 Å |

| Bond Length | C1-C2 | ~1.51 Å |

| Bond Length | C3-C4 | ~1.51 Å |

| Bond Length | C-C (Alkyl Chain) | ~1.54 Å |

| Bond Length | C=C-H | ~1.09 Å |

| Bond Angle | H-C1-H | ~109.5° |

| Bond Angle | C1-C2=C3 | ~121.7° |

| Dihedral Angle | H-C2=C3-H | ~0° |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov For a long-chain alkene like this compound, which possesses significant conformational flexibility, MD simulations are invaluable for exploring its accessible conformations and dynamic behavior. acs.org

Simulations of n-eicosane, the saturated analogue of this compound, reveal important aspects of the conformational behavior of long C20 chains. aip.orgaip.org These studies show that in a melt or solvated state, the alkyl chain does not undergo hydrophobic collapse but instead explores a range of conformations. researchgate.net The conformational landscape is primarily driven by ideal gas statistics, with the solvent's main effect being the creation of a small energy barrier between compact and extended chain conformations. researchgate.net

Table 2: Conformational Properties of a C20 Alkyl Chain from MD Simulations Data derived from studies on n-eicosane, which is structurally analogous to the alkyl portion of this compound.

| Property | Description | Typical Simulated Value (at ~300 K) |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | Varies with conformation, averaging around 6-8 Å. |

| End-to-End Distance | The distance between the first and last carbon atoms of the chain. | Highly variable, reflecting chain flexibility. |

| Gauche Fraction | The percentage of dihedral angles in a non-trans conformation. | Increases with temperature, typically 5-15%. acs.org |

| Conformational States | The molecule dynamically samples extended, folded, and compact states. | Extended conformations are generally favored. researchgate.net |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for investigating the intricate details of chemical reactions, including the elucidation of reaction pathways, intermediates, and transition states. rsc.orgdiva-portal.org For this compound, these methods can predict its reactivity in various chemical transformations, such as addition reactions across the double bond or isomerization.

Studies on smaller alkenes provide a framework for understanding the reaction mechanisms applicable to this compound. For instance, the addition of radicals (e.g., OH) or electrophiles to an alkene double bond has been modeled using quantum chemistry. acs.orgtru.ca These calculations map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. nih.gov A key aspect of this is the location of the transition state (TS)—the highest energy point along the reaction coordinate—which determines the reaction's activation energy. wisc.edu

A typical reaction, such as the isomerization from the cis to the trans isomer, can be studied computationally. This process involves the rotation around the C=C double bond, which has a high activation energy. A catalyst can provide an alternative reaction pathway with a lower activation energy by forming an intermediate where the double bond is temporarily broken, allowing for rotation. lumenlearning.com Quantum chemical calculations can model these catalyzed and uncatalyzed pathways, providing quantitative data on the activation barriers and reaction thermodynamics. sioc-journal.cn

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table shows representative relative energy values (in kcal/mol) for a generic catalyzed addition reaction, as would be determined by quantum chemical calculations.

| Reaction Species | Description | Illustrative Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | cis-2-Eicosene + Reagent | 0.0 |

| Pre-reactive Complex | Weakly bound complex before the main reaction. tru.ca | -2.5 |

| Transition State (TS) | Highest energy point on the reaction pathway. wisc.edu | +15.0 |

| Intermediate | A stable species formed during the reaction. | -10.0 |

| Product | Final product of the reaction. | -25.0 |

Potential Research Applications and Future Directions Methodological/theoretical Focus

Development of Novel Synthetic Routes to cis-2-Eicosene and Derivatives

The stereoselective synthesis of cis (or Z)-alkenes, such as this compound, is a notable challenge in organic synthesis due to the thermodynamic preference for the corresponding trans (E) isomer. asm.org The development of new synthetic routes to access this compound with high stereoselectivity is a key area for future research.

Established methods for the synthesis of cis-alkenes that can be applied and refined for this compound include:

Partial Hydrogenation of Alkynes: The semi-hydrogenation of 2-eicosyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is a classic and effective method for producing this compound. nih.govresearchgate.net This reaction proceeds via syn-addition of hydrogen to the alkyne, resulting in the desired cis-stereochemistry. nih.gov Future research could focus on developing more environmentally friendly and efficient catalyst systems that avoid heavy metals like lead.

Wittig Reaction: The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a powerful tool for alkene synthesis. nih.govmdpi.com To favor the formation of the cis-alkene, non-stabilized ylides are typically employed under salt-free conditions. nih.govmdpi.com For the synthesis of this compound, this would involve the reaction of propanal with an appropriate C17-phosphonium ylide. Research into optimizing reaction conditions and developing novel phosphonium ylides could enhance the stereoselectivity and yield of this transformation for long-chain alkenes.

Other Modern Methodologies: More recent developments in stereoselective alkene synthesis offer promising avenues for future exploration. These include silver-catalyzed hydroalkylation of terminal alkynes and electrocatalytic hydrogenation of alkynes, which have shown high Z-selectivity. wikipedia.orgdtu.dk Adapting these methods for the synthesis of long-chain internal alkenes like this compound could provide more efficient and selective routes.

A comparative overview of potential synthetic routes is presented in Table 1.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Stereoselectivity | Potential Research Directions |

| Partial Hydrogenation | 2-Eicosyne | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | High cis-selectivity | Development of lead-free and more active poisoned catalysts. |

| Wittig Reaction | Propanal and Heptadecyltriphenylphosphonium salt | Non-stabilized ylide, salt-free conditions | Moderate to high cis-selectivity | Design of new ylides for improved stereocontrol; optimization of reaction conditions for long-chain substrates. |

| Silver-Catalyzed Hydroalkylation | 1-Propyne and a C17-alkylborane | Silver catalyst | Potentially high cis-selectivity | Adaptation of the method for long-chain internal alkene synthesis. |

| Electrocatalytic Hydrogenation | 2-Eicosyne | Palladium catalyst, electrochemical cell | High cis-selectivity | Exploration of electrode materials and reaction conditions for scalability. |

Refinement of Analytical Methodologies for Complex Matrices

The accurate detection and quantification of this compound, particularly within complex biological or environmental matrices, requires sophisticated analytical techniques. Future research should focus on refining these methodologies to improve sensitivity, selectivity, and efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like long-chain alkenes. mdpi.comnih.gov The separation of cis and trans isomers can often be achieved on suitable capillary columns. mdpi.comnih.gov The mass spectrum of eicosene isomers will show a molecular ion peak (m/z = 280) and characteristic fragmentation patterns that can aid in identification. researchgate.netmdpi.com Future work could involve the development of novel stationary phases for gas chromatography that provide enhanced resolution of long-chain alkene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of alkenes and for determining their stereochemistry. nih.govchemrxiv.org In the ¹H NMR spectrum, the coupling constants between the vinylic protons are characteristic of the double bond geometry, with cis-alkenes typically exhibiting smaller coupling constants (around 6-14 Hz) compared to trans-alkenes (around 11-18 Hz). nih.gov For this compound, the signals of the olefinic protons would provide this crucial stereochemical information. High-field NMR instruments and advanced techniques like two-dimensional NMR can be employed for unambiguous assignments, especially in complex mixtures.

A summary of key analytical parameters for this compound is provided in Table 2.

| Analytical Technique | Key Parameters for this compound | Information Obtained | Areas for Refinement |

| GC-MS | Retention time, Molecular ion peak (m/z 280), Fragmentation pattern | Identification, Quantification, Isomer separation | Development of highly selective GC columns for improved isomer resolution. |

| ¹H NMR | Chemical shifts of vinylic protons, Coupling constants (J-values) | Structural confirmation, Stereochemistry (cis/trans) | Application of advanced NMR pulse sequences for analysis in complex mixtures. |

| ¹³C NMR | Chemical shifts of sp² carbons | Structural confirmation | Use of high-resolution instruments for precise chemical shift determination. |

Exploration of Stereochemical Control in Chemical and Biochemical Synthesis

The spatial arrangement of atoms in a molecule, or its stereochemistry, is fundamental to its chemical and biological properties. mdpi.com The cis configuration of the double bond in this compound imposes a distinct three-dimensional shape compared to its trans isomer, which can profoundly influence its reactivity and interactions with other molecules.

Future research in this area could focus on:

Theoretical Modeling: Computational studies can be employed to model the transition states of various synthetic reactions leading to this compound. This can provide insights into the factors that govern stereoselectivity and guide the design of new catalysts and reagents that favor the formation of the cis isomer.

Enzymatic Synthesis: The exploration of enzymes, such as desaturases, for the stereoselective synthesis of this compound is a promising avenue. researchgate.net Many organisms produce specific isomers of unsaturated fatty acids through enzymatic desaturation. nih.gov Investigating and engineering such enzymes could lead to highly efficient and stereospecific biocatalytic routes to this compound and other long-chain cis-alkenes.

Investigating Mechanistic Roles in Biological Systems (non-clinical)

While specific research on the biological roles of this compound is limited, the functions of other long-chain alkenes in various organisms provide a framework for future investigations. These compounds are known to play crucial roles in chemical communication and as structural components of protective layers.

Insect Semiochemicals: Long-chain alkenes are common components of insect cuticular hydrocarbons, which play a vital role in preventing desiccation and in chemical communication, including species and mate recognition. mdpi.comnih.govnih.govresearchgate.net The specific geometry of the double bond is often critical for biological activity. nih.govresearchgate.net Future research could investigate whether this compound or its derivatives function as pheromones or other semiochemicals in any insect species. This would involve the collection and analysis of insect cuticular extracts and behavioral assays to determine the compound's effect on insect behavior.

Plant Cuticular Waxes: The surfaces of plants are covered by a waxy cuticle that serves as a protective barrier against environmental stresses. researchgate.netnih.gov This wax is a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes and alkenes. nih.govasm.org The composition of the cuticular wax can influence plant-insect and plant-pathogen interactions. nih.gov Investigating the presence and potential role of this compound in the cuticular waxes of various plant species could reveal its contribution to plant defense mechanisms.

Microbial Metabolism: Some microorganisms are capable of producing and metabolizing long-chain hydrocarbons. dtu.dknih.gov The biosynthetic pathways for these compounds are a subject of ongoing research and could be engineered for the production of biofuels and other valuable chemicals. nih.gov Studies on the microbial degradation of this compound could reveal novel enzymatic pathways and have implications for bioremediation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.